4-Formyl-2-methoxyphenyl methylcarbamate
Description
4-Formyl-2-methoxyphenyl methylcarbamate (C₁₀H₁₁NO₄; CAS 18315-42-9; MW 209.203) is a carbamate derivative featuring a phenyl ring substituted with a formyl (-CHO) group at the 4-position and a methoxy (-OCH₃) group at the 2-position, linked to a methylcarbamate (-O(CO)NHCH₃) moiety. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of bioactive molecules and heterocyclic compounds . Its structural motifs—formyl and methoxy groups—impart unique reactivity and physicochemical properties, distinguishing it from other carbamates.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(4-formyl-2-methoxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H11NO4/c1-11-10(13)15-8-4-3-7(6-12)5-9(8)14-2/h3-6H,1-2H3,(H,11,13) |
InChI Key |
VCONHPHGORWRQI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=C(C=C(C=C1)C=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Formyl vs. Nitro Groups : The formyl group in the target compound enhances electrophilic reactivity, making it suitable for condensation reactions (e.g., benzimidazole synthesis, as in ), whereas nitro groups (e.g., 4-nitrophenyl N-methoxycarbamate) increase electron-withdrawing effects, impacting lipophilicity and metabolic stability .
- Methoxy vs. Chloro Substituents : Methoxy groups improve solubility in polar solvents compared to chloro-substituted carbamates (e.g., 4-chloro-2-...phenyl carbamates in ), which exhibit higher log P values and membrane permeability .
Physicochemical Properties
- Lipophilicity: The target compound’s log P (calculated) is estimated to be lower than chloro- or nitro-substituted carbamates due to the polar methoxy and formyl groups. For example, 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates exhibit log k values (HPLC-derived) of 2.8–4.1, indicating higher lipophilicity .
- Thermal Stability : The methylcarbamate moiety generally confers moderate stability, whereas ethyl or benzyl esters (e.g., Benzyl 4-formyl-1-piperidinecarboxylate) may exhibit lower thermal degradation thresholds .
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